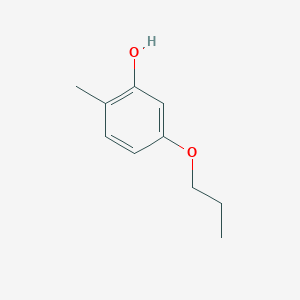

2-Methyl-5-propoxyphenol

Description

Structure

3D Structure

Properties

CAS No. |

918445-07-5 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

2-methyl-5-propoxyphenol |

InChI |

InChI=1S/C10H14O2/c1-3-6-12-9-5-4-8(2)10(11)7-9/h4-5,7,11H,3,6H2,1-2H3 |

InChI Key |

YGOHUILHIZKQDA-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)C)O |

Origin of Product |

United States |

Mechanistic Studies and Reaction Pathways

Elucidation of Reaction Mechanisms in the Synthesis of Alkoxyphenols

The synthesis of alkoxyphenols can proceed through various pathways, including the oxidation of precursor phenols. Mechanistic studies focus on identifying the key steps, such as nucleophilic attack and the formation of transient species.

The formation of complex ethers from phenolic precursors can involve intermediates like quinhydrone (B85884) complexes. These complexes, formed from the reversible reaction of a quinone and a hydroquinone (B1673460), can be susceptible to nucleophilic attack. In the context of alkoxyphenol synthesis, the phenol (B47542) or corresponding phenoxide can act as a nucleophile.

The reaction mechanism involves the attack of the nucleophile on the electron-deficient quinone ring within the complex. This process is central to understanding redox and proton transfer processes involving quinone-like species researchgate.net. The subsequent rearrangement and stabilization lead to the formation of new C-O bonds, a key step in the synthesis of more complex phenolic ethers. While direct studies on 2-Methyl-5-propoxyphenol are not extensively detailed, the principles of nucleophilic aromatic substitution on related quinone systems provide a foundational model for its synthesis pathways nih.gov.

The oxidation of alkoxyphenols often proceeds through a series of radical and non-radical intermediates. Electron spin resonance (ESR) spectroscopy, kinetic analysis, and product isolation are critical techniques for identifying and characterizing these transient species.

For instance, in the oxidation of a structurally related compound, 4-methoxy-3-t-butylphenol, one of the initial products identified is a dimer, 2-(4-methoxy-3-t-butylphenoxy)-4-methoxy-5-t-butylphenol. The radical of this intermediate can then react with other oxidation products, such as diphenoquinones, to form more complex structures like spiro-derivatives rsc.org. This highlights that the reaction pathway is not linear and involves the interplay of various reactive intermediates. The initial oxidation of the phenol generates a phenoxyl radical, which can then participate in radical-radical coupling or react with unoxidized phenol molecules, leading to a complex product mixture rsc.orgpnnl.govosti.gov.

Investigation of Redox Chemistry and Electron Transfer Processes

The phenolic hydroxyl group makes this compound a redox-active molecule. Its electron-donating ability is central to its chemical behavior, particularly in antioxidant functions and electrochemical applications. Electron transfer (ET) is a fundamental step in the chemical kinetics of these redox reactions researchgate.net.

Electrochemical methods, such as cyclic voltammetry (CV), are powerful tools for characterizing the redox properties of phenolic compounds. These techniques provide information on redox potentials, the reversibility of electron transfer processes, and the stability of the resulting radicals. The oxidation of phenols can occur through a concerted proton-electron transfer (CPET) mechanism, where the removal of an electron is coupled with the transfer of the phenolic proton nih.gov.

The redox behavior of phenolic compounds can be influenced by factors such as solvent and molecular structure researchgate.net. For example, electrochemical studies on organic dyes containing phenolic moieties show distinct redox peaks corresponding to the oxidation of the aromatic ring system. The formation of new redox species can be observed as shifts in potential or the appearance of new peaks in the voltammogram, indicating subsequent chemical reactions following the initial electron transfer researchgate.net.

Table 1: Representative Electrochemical Data for Phenolic Compounds

This table presents example data for related phenolic compounds to illustrate typical values obtained through cyclic voltammetry.

| Compound/System | E pa (V vs. reference) | E pc (V vs. reference) | Peak Separation (mV) | Notes |

| Basic Red 5 Derivative | 0.71 | - | - | First electrochemical oxidation leads to hydroxylation researchgate.net. |

| Trihydroxy intermediate | 0.48 | - | - | Redox behavior of the hydroxylated product researchgate.net. |

| BR5 in 1 M H₂SO₄ | - | - | 24-25 | Shows small peak separation, indicating reversible redox behavior researchgate.net. |

When this compound acts as a ligand in a metal complex, the redox processes can occur either at the phenolic ligand or the central metal ion. The specific pathway depends on the nature of the metal, its oxidation state, and the coordination environment.

Metal-Centered Processes: In some complexes, the metal ion is the primary site of redox activity. For example, pulse radiolysis studies on metal/phenol complexes showed that the one-electron reduction was metal-centered nih.gov. This is crucial in catalytic cycles where the metal must change its oxidation state, as seen in oxidative addition and reductive elimination reactions libretexts.org.

Ligand-Centered Processes: In complexes with "redox non-innocent" ligands, the ligand itself can be oxidized or reduced mdpi.com. Phenolic ligands can be oxidized to phenoxyl radicals while the metal's oxidation state remains unchanged. Cyclic voltammograms of such complexes often show multiple one-electron oxidation and reduction waves that are attributed to ligand-centered redox processes mdpi.com. The coordination of a metal ion can significantly alter the electronic distribution of the ligand, thereby influencing its redox potential and reactivity mdpi.com.

Catalytic Activity and Interactions in Phenolic Transformations

The reactivity of this compound can be harnessed and directed through catalysis. Metal complexes, in particular, are effective catalysts for a variety of phenolic transformations, including oxidation and coupling reactions.

The catalytic efficiency of metal ions in phenol oxidation can be significantly enhanced by the use of appropriate ligands. These ligands can modulate the reactivity of the metal center and facilitate electron transfer between the metal and the phenolic substrate orientjchem.org. For instance, copper complexes have been shown to be effective catalysts for phenol oxidation, likely proceeding through a Fenton-like mechanism where the metal ion reacts with an oxidant like H₂O₂ to generate highly reactive hydroxyl radicals orientjchem.org.

In synthetic applications, copper-catalyzed reactions like the Ullmann coupling are used to form aryloxy phenols by reacting a phenol with an aryl halide nih.gov. The catalytic cycle involves the coordination of the reactants to the copper center, followed by oxidative addition and reductive elimination steps to form the final product. The choice of metal and ligand is critical for optimizing the yield and selectivity of these transformations orientjchem.org.

Analysis of Acid and Base Catalysis

Currently, there is a lack of specific research data on the acid and base-catalyzed reaction mechanisms involving this compound. While the principles of acid and base catalysis are fundamental to understanding the reactivity of phenols in general, such as in alkylation, acylation, and condensation reactions, specific studies detailing the kinetics, intermediates, and transition states for this compound are not available in the public domain.

For structurally related compounds, such as other alkylphenols, acid catalysis often proceeds via protonation of the hydroxyl group or the aromatic ring, facilitating electrophilic substitution or etherification. Base catalysis, on the other hand, typically involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which can then participate in reactions like Williamson ether synthesis. However, without direct experimental or computational studies on this compound, any proposed mechanism would be purely speculative.

Exploration of Transition Metal Catalysis in Phenolic Modifications

The application of transition metal catalysis for the functionalization of phenolic compounds is a well-established and rapidly advancing field. Catalysts based on metals such as palladium, copper, rhodium, and ruthenium are widely used for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), C-H activation, and oxidation reactions. These methodologies allow for the introduction of a wide array of functional groups onto the phenolic scaffold.

However, a specific investigation into the use of transition metal catalysts for the modification of this compound has not been reported. Research in this area would be necessary to determine the efficacy of various catalytic systems, optimize reaction conditions, and understand the mechanistic pathways involved in, for example, the arylation or vinylation of the aromatic ring or transformations involving the propoxy group. The electronic and steric effects of the methyl and propoxy substituents would undoubtedly play a significant role in the reactivity and regioselectivity of such transition metal-catalyzed reactions.

Due to the absence of specific research on this compound, no data tables of research findings can be presented.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Studies (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and reactivity of molecules. openaccessjournals.comchemrxiv.orgnih.gov For 2-Methyl-5-propoxyphenol, DFT calculations would provide fundamental insights into its molecular structure and behavior.

Theoretical Modeling of Reaction Pathways and Transition States

Theoretical modeling can elucidate the mechanisms of chemical reactions by mapping the potential energy surface. This involves identifying transition states—the highest energy points along a reaction coordinate—and calculating the activation energies required for a reaction to proceed. nih.gov For this compound, this could be applied to predict its behavior in oxidation reactions, which are common for phenols, or to understand its synthesis pathways. rsc.orgacs.org

Studies on similar phenolic compounds have used DFT to model reaction mechanisms like hydrogen abstraction, which is central to the antioxidant activity of phenols. nih.gov Such models can predict the most likely sites of reaction on the molecule and the relative ease with which different reactions occur. jst.go.jp

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time, offering insights into conformational changes and intermolecular interactions. nih.govajchem-a.com

Conformational Analysis and Molecular Stability

The propoxy group of this compound has rotational freedom, leading to different possible three-dimensional arrangements, or conformers. MD simulations can explore the potential energy landscape to identify the most stable conformers and the energy barriers between them. Understanding the preferred conformation is essential as it can influence the molecule's physical properties and biological activity.

Investigations of Intermolecular Interactions and Solvation Phenomena

MD simulations are particularly useful for studying how a molecule interacts with its environment, such as a solvent or a biological receptor. rsc.orgrsc.org For this compound, simulations could model how it forms hydrogen bonds through its hydroxyl group and how the methyl and propoxy groups engage in van der Waals interactions. evitachem.com This is crucial for understanding its solubility and how it might bind to a target protein. nih.govnih.gov Electrostatic potential maps can also be generated to visualize the regions of a molecule that are likely to engage in electrostatic interactions. nih.gov

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Approaches

QSPR and QSAR are computational methods that correlate the structural or property descriptors of a set of compounds with their physical properties or biological activities, respectively. tandfonline.comjst.go.jpscholarsresearchlibrary.com These models are widely used in drug discovery and environmental toxicology to predict the characteristics of new or untested chemicals. tandfonline.comnih.govjst.go.jp

For a compound like this compound, QSAR models could be developed to predict its potential toxicity or antioxidant activity based on descriptors calculated from its molecular structure. nih.govnih.gov These descriptors can include electronic properties (like HOMO/LUMO energies), hydrophobicity (often represented by logP), and topological indices that describe the molecule's size and shape. jst.go.jpacs.orgum.si While numerous QSAR studies on substituted phenols exist, a specific model for this compound has not been identified. jst.go.jptandfonline.com

Predictive Modeling of Chemical Reactivity

No research data is currently available to detail the predictive modeling of chemical reactivity for this compound.

Correlation with Derived Molecular Descriptors

There is no available research data to describe the correlation of this compound with derived molecular descriptors.

Occurrence, Biotransformation, and Environmental Fate

Natural Occurrence and Proposed Biosynthetic Pathways

Comprehensive searches of scientific literature did not yield specific information regarding the natural occurrence or the proposed biosynthetic pathways of 2-Methyl-5-propoxyphenol. The subsections below reflect this lack of available data.

Isolation from Natural Sources

There is currently no scientific literature available that documents the isolation of this compound from any natural sources, including plants.

Metabolic Precursors and Biosynthesis in Biological Systems

Information regarding the metabolic precursors and the specific biosynthetic pathways leading to the formation of this compound in biological systems is not available in the current body of scientific research.

Environmental Degradation Processes

Detailed studies on the environmental degradation of this compound are not present in the available scientific literature. Consequently, specific degradation pathways and mechanisms remain uncharacterized.

Hydrolytic Stability and Degradation Pathways

There is no available data concerning the hydrolytic stability of this compound or its potential degradation pathways through hydrolysis.

Photolytic Degradation Mechanisms

Scientific literature does not currently contain information on the photolytic degradation mechanisms of this compound.

Biotransformation in Environmental Matrices and Microorganisms

There are no documented studies on the biotransformation of this compound in various environmental matrices or by microorganisms.

Metabolite Identification and Profiling in Environmental and Biological Samples (Non-Clinical)

Analytical Detection of Environmental Degradation Products

The detection of environmental degradation products of substituted phenols necessitates highly sensitive and selective analytical methodologies. While specific studies on this compound are not extensively available, the established methods for other alkylphenols and alkoxyphenols provide a clear framework for their detection. The primary analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netsigmaaldrich.com

GC-MS is a robust technique for identifying volatile and semi-volatile organic compounds. researchgate.net For the analysis of phenolic degradation products, a derivatization step is often required to increase the volatility and thermal stability of the analytes. This typically involves converting the polar hydroxyl group into a less polar ether or ester.

LC-MS/MS has become the method of choice for a wide range of environmental contaminants, including phenolic compounds and their metabolites. researchgate.netusgs.gov It offers high sensitivity and specificity and can analyze a broader range of compounds, including those that are non-volatile or thermally labile, without the need for derivatization. usgs.gov

Table 1: Common Analytical Techniques for Substituted Phenol (B47542) Metabolites

| Analytical Technique | Principle | Common Detectors | Sample Preparation | Typical Analytes |

|---|---|---|---|---|

| Gas Chromatography (GC) | Separation based on volatility and polarity | Mass Spectrometry (MS), Flame Ionization Detector (FID) | Derivatization, Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) | Volatile and semi-volatile phenols, catechols |

This table summarizes common analytical techniques used for the detection of degradation products of substituted phenols in environmental samples.

Characterization of Biotransformation Products

The biotransformation of phenolic compounds in the environment is primarily driven by microbial activity. Microorganisms utilize these compounds as carbon and energy sources, leading to a variety of metabolic products. nih.gov Based on studies of structurally similar compounds like propylphenols and other alkylphenols, several key biotransformation pathways can be anticipated for this compound. nih.govnih.gov

One of the initial and most critical steps in the aerobic degradation of many aromatic compounds is hydroxylation of the aromatic ring, often leading to the formation of catechols (dihydroxybenzenes). nih.gov For this compound, this could result in the formation of a propyl-substituted catechol. Subsequent enzymatic reactions would then lead to the cleavage of the aromatic ring, followed by further degradation into smaller organic acids that can enter central metabolic pathways. nih.gov

Under anaerobic conditions, the degradation pathways can differ significantly. For instance, studies on propylbenzene (B89791) have shown that oxidation can lead to the formation of propylphenols. nih.gov While this compound is already a phenol, further anaerobic transformations could involve modifications to the alkyl and alkoxy substituents or the aromatic ring.

Table 2: Potential Biotransformation Products of this compound

| Parent Compound | Potential Transformation Product | Transformation Pathway |

|---|---|---|

| This compound | Propyl-substituted catechol | Aerobic hydroxylation |

| Propyl-substituted catechol | Ring cleavage products (e.g., muconic acid derivatives) | Aerobic ring fission |

| This compound | Demethylated or depropylated phenols | O-dealkylation |

This table outlines potential biotransformation products of this compound based on known degradation pathways of similar phenolic compounds.

The characterization of these biotransformation products heavily relies on mass spectrometry data. By analyzing the mass-to-charge ratio and fragmentation patterns of the metabolites, researchers can elucidate their chemical structures.

Advanced Analytical Methodologies for Research Applications

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the chemical analysis of 2-Methyl-5-propoxyphenol, providing detailed information about its molecular structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules like this compound. bhu.ac.in By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom. bhu.ac.in

In ¹H NMR, the chemical shifts of protons provide insight into their local electronic environment. For this compound, one would expect distinct signals for the aromatic protons, the methyl protons, the propoxy group's methylene (B1212753) and methyl protons, and the hydroxyl proton. The position of these signals is influenced by the electron-donating or -withdrawing nature of adjacent functional groups. bhu.ac.in For instance, the hydroxyl proton's chemical shift can be affected by concentration and hydrogen bonding. msu.edu

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. bhu.ac.in Each unique carbon atom in this compound would produce a distinct signal. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH₃, CH₂, CH, and quaternary carbons, aiding in the complete structural assignment. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 8.0 | 110 - 160 |

| Phenolic OH | 4.0 - 7.5 (variable) | - |

| Ar-CH₃ | 2.0 - 2.5 | 15 - 25 |

| O-CH₂-CH₂-CH₃ | 3.5 - 4.0 | 60 - 70 |

| O-CH₂-CH₂-CH₃ | 1.5 - 2.0 | 20 - 30 |

| O-CH₂-CH₂-CH₃ | 0.8 - 1.2 | 10 - 15 |

| Aromatic C-O | - | 150 - 160 |

| Aromatic C-CH₃ | - | 130 - 140 |

Note: These are general predicted ranges and actual values can vary based on solvent and other experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions Analysis

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. webassign.net For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the O-H stretch of the phenol (B47542) group, C-H stretches of the aromatic and alkyl groups, C=C stretches of the aromatic ring, and C-O stretches of the ether and phenol moieties. libretexts.orglibretexts.org The broadness of the O-H stretch can indicate the extent of hydrogen bonding. libretexts.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. ubbcluj.romsu.edu Aromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π to π* transitions of the benzene (B151609) ring. up.ac.zalibretexts.org The presence of substituents like the hydroxyl, methyl, and propoxy groups can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in intensity (hyperchromic or hypochromic effects). uomustansiriyah.edu.iq

Table 2: Characteristic IR Absorption Bands and UV-Vis Transitions for this compound

| Technique | Functional Group / Transition | Typical Wavenumber (cm⁻¹) / Wavelength (nm) |

| IR | Phenolic O-H stretch (broad) | 3200 - 3600 |

| Aromatic C-H stretch | 3000 - 3100 | |

| Aliphatic C-H stretch | 2850 - 2960 | |

| Aromatic C=C stretch | 1450 - 1600 | |

| C-O stretch (phenol) | 1200 - 1260 | |

| C-O stretch (ether) | 1000 - 1300 | |

| UV-Vis | π → π* (aromatic) | ~260 - 280 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., LC-QTOF/MS, GC-HRMS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. uomustansiriyah.edu.iq High-resolution mass spectrometry (HRMS) techniques like Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS) can provide highly accurate mass measurements, which aids in confirming the molecular formula of this compound. unit.nomdpi.com

In MS, the molecule is ionized, and the resulting molecular ion and its fragment ions are detected. uomustansiriyah.edu.iqescholarship.org The fragmentation pattern is unique to the molecule's structure and can be used for identification. For this compound, characteristic fragments would arise from the cleavage of the propoxy group, loss of the methyl group, and other rearrangements. LC-QTOF/MS combines the separation power of liquid chromatography with the high-resolution mass analysis of a QTOF mass spectrometer, making it suitable for analyzing complex mixtures and identifying unknown compounds. nih.govnih.govmdpi.com

Chromatographic Separation and Quantification Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. rsc.org It is essential for isolating this compound from reaction mixtures or natural sources and for its quantification.

Gas Chromatography (GC) Applications in Chemical Analysis

Gas chromatography (GC) is a common technique used to separate and analyze volatile compounds. nih.gov this compound, being a relatively volatile phenolic compound, is amenable to GC analysis. In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. The separated components are then detected, often by a flame ionization detector (FID) or a mass spectrometer (GC-MS). jocpr.comtandfonline.com GC can be used to determine the purity of a this compound sample and to quantify its concentration in a mixture. chromatographyonline.com

Liquid Chromatography (LC) Applications for Separation and Purification

Liquid chromatography (LC) is a versatile separation technique that uses a liquid mobile phase to carry the sample through a solid stationary phase. rsc.orgnih.gov High-performance liquid chromatography (HPLC) is a powerful form of LC that uses high pressure to push the solvent through the column, resulting in faster and more efficient separations. nih.govbohrium.com

For this compound, reversed-phase HPLC is a common method for separation and purification. researchgate.net In this technique, a nonpolar stationary phase is used with a polar mobile phase. By adjusting the composition of the mobile phase (e.g., the ratio of water to an organic solvent like methanol (B129727) or acetonitrile), the retention time of this compound can be controlled, allowing for its separation from other components in a mixture. nih.gov

Electrochemical Analytical Methods

Electrochemical analysis leverages the redox properties of an analyte. For this compound, the focus is on the oxidation of its phenolic moiety. The presence of electron-donating groups on the aromatic ring—the methyl group at position 2 and the propoxy group at position 5—significantly influences its electrochemical behavior. These substituents increase the electron density of the phenol ring, thereby lowering the potential required for oxidation compared to unsubstituted phenol. This characteristic is central to the development of selective and sensitive analytical protocols.

Voltammetry, particularly Cyclic Voltammetry (CV), is a cornerstone technique for investigating the redox behavior of electroactive species like this compound. In a typical CV experiment, the potential applied to a working electrode is scanned linearly in a forward and then a reverse direction, while the resulting current is measured. The resulting plot of current versus potential (a voltammogram) provides critical information about the thermodynamics and kinetics of the electrochemical processes.

For this compound, the CV profile is characterized by a distinct anodic (oxidation) peak. This peak corresponds to the oxidation of the hydroxyl group to a phenoxy radical. This process is generally found to be irreversible, as indicated by the absence of a corresponding cathodic (reduction) peak on the reverse scan. The irreversibility arises from the high reactivity of the generated phenoxy radical, which can undergo subsequent chemical reactions such as dimerization or polymerization, preventing its reduction back to the parent phenol.

The oxidation potential (Epa) is a key parameter obtained from the voltammogram. It is highly dependent on the molecular structure and the experimental conditions (e.g., pH of the supporting electrolyte, solvent, and scan rate). The electron-donating effects of the methyl and propoxy groups in this compound make its oxidation easier (occur at a lower potential) than that of simpler phenols.

Research findings comparing the electrochemical oxidation of various phenolic compounds under standardized conditions (e.g., glassy carbon electrode, 0.1 M phosphate (B84403) buffer at pH 7.0, scan rate of 100 mV/s) are summarized in the table below.

| Compound | Chemical Structure | Anodic Peak Potential (Epa vs. Ag/AgCl) | Key Structural Feature |

|---|---|---|---|

| Phenol | C₆H₅OH | +0.78 V | Unsubstituted reference |

| p-Cresol (B1678582) | CH₃C₆H₄OH | +0.69 V | One electron-donating methyl group |

| Guaiacol (2-Methoxyphenol) | CH₃OC₆H₄OH | +0.65 V | One electron-donating methoxy (B1213986) group |

| This compound | C₃H₇OC₆H₃(CH₃)OH | +0.59 V | Two electron-donating groups (methyl and propoxy) |

The data clearly illustrates that the combined electron-donating influence of the methyl and propoxy groups in this compound results in the lowest oxidation potential among the compared compounds, enhancing its susceptibility to electrochemical oxidation.

Controlled-potential coulometry complements voltammetry by determining the number of electrons (n) transferred during the oxidation process. By holding the electrode potential at a value slightly more positive than the Epa of this compound and integrating the current over time, the total charge passed can be measured. Application of Faraday's law allows for the calculation of 'n'. For many phenolic compounds, this value is determined to be 1, confirming a one-electron oxidation mechanism to form the corresponding phenoxy radical.

The well-defined electrochemical signature of this compound makes it an excellent target for detection using electrochemical sensors. The primary goal in sensor design is to achieve high sensitivity, selectivity, a low limit of detection (LOD), and a wide linear dynamic range. This is typically accomplished by modifying the surface of a standard working electrode (e.g., glassy carbon, gold, or platinum) with materials that enhance the analytical performance.

Sensor design strategies often involve:

Nanomaterial Modification: Incorporating materials like carbon nanotubes (CNTs), graphene, or metal nanoparticles (e.g., AuNPs, PtNPs) onto the electrode surface. These materials drastically increase the effective surface area and possess excellent electrical conductivity, which facilitates faster electron transfer kinetics between the electrode and this compound, leading to a significant amplification of the current signal.

Polymer Film Coating: Electropolymerizing a thin, conductive, or non-conductive polymer film onto the electrode. These films can pre-concentrate the analyte near the electrode surface through hydrophobic or electrostatic interactions, thereby increasing sensitivity. They can also act as a selective barrier, preventing potential interfering species from reaching the electrode surface.

Biorecognition Elements: For enhanced selectivity, enzymes like tyrosinase or laccase can be immobilized on the electrode. These enzymes catalyze the oxidation of phenols, and the electrochemical detection of the reaction products provides a highly specific measurement.

A sensor for this compound would operate based on an amperometric or voltammetric technique, such as Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV). These techniques offer improved sensitivity and better resolution compared to CV by effectively discriminating against non-faradaic background currents. The sensor measures the current response at the characteristic oxidation potential of this compound, which is directly proportional to its concentration in the sample.

The table below presents hypothetical performance data for various sensor configurations designed for the detection of this compound, illustrating the impact of different electrode modifications.

| Electrode Modification | Detection Method | Linear Range (µM) | Limit of Detection (LOD) (µM) | Sensitivity (µA µM⁻¹ cm⁻²) |

|---|---|---|---|---|

| Bare Glassy Carbon Electrode (GCE) | DPV | 10.0 - 500.0 | 5.2 | 0.08 |

| Multi-Walled Carbon Nanotube/GCE (MWCNT/GCE) | DPV | 1.0 - 250.0 | 0.45 | 0.95 |

| Graphene-Gold Nanoparticle Composite/GCE (Gr-AuNP/GCE) | SWV | 0.1 - 180.0 | 0.03 | 4.60 |

| Electropolymerized Poly(tyramine)/GCE | DPV | 0.5 - 300.0 | 0.15 | 1.85 |

As demonstrated, modifying the electrode surface with advanced materials like a graphene-gold nanoparticle composite leads to a substantial improvement in analytical performance, achieving a lower limit of detection and higher sensitivity. Such sensors are valuable tools for research applications requiring the precise quantification of this compound in complex samples.

Structure Activity Relationship Sar Studies in Chemical Biology in Vitro Interactions

Investigation of Enzyme Interactions and Inhibition Mechanisms (In Vitro Assays)

The biological effects of phenolic compounds like 2-methyl-5-propoxyphenol are often mediated through their interaction with enzymes. In vitro assays are crucial for identifying these interactions and elucidating the mechanisms of inhibition.

Detailed Research Findings:

While direct studies on this compound are limited, research on structurally similar compounds provides significant insights into its potential enzymatic interactions. A key area of investigation for phenolic compounds is their effect on enzymes involved in hormone synthesis and metabolism.

One notable study developed a high-throughput screening assay to identify inhibitors of thyroperoxidase (TPO), a critical enzyme for the synthesis of thyroid hormones. researchgate.netacs.orgepa.gov In this assay, a training set of 21 chemicals was tested, and among the 14 compounds that showed inhibitory activity was 4-propoxyphenol (B92817), a close structural analog of this compound. researchgate.netacs.orgepa.gov The study ranked inhibitors by relative potency, placing 4-propoxyphenol as a moderate inhibitor. researchgate.netacs.orgepa.gov This finding suggests that the propoxyphenol scaffold is capable of interacting with the TPO active site. The mechanism for many TPO inhibitors involves acting as alternative substrates that, upon oxidation by the enzyme, lead to its inactivation.

Further research into the enzymatic metabolism of alkoxyphenols has targeted tyrosinase, an enzyme abundant in melanocytes. ualberta.ca A study investigating ten different alkoxyphenols found that all but one, 2-iso-propoxyphenol, exhibited dose- and time-dependent toxicity towards B16-F0 melanoma cells, which was linked to their metabolism by tyrosinase. ualberta.ca Tyrosinase catalyzes the oxidation of phenols to reactive quinones, which can then exert cytotoxic effects. ualberta.ca The study also noted that alkoxyphenols with bulky alkyl groups on the alkoxy chain showed minimal metabolism rates by tyrosinase. ualberta.ca This suggests that the structure of the propoxy group in this compound would be a key determinant of its interaction with and potential inhibition of enzymes like tyrosinase or cytochrome P450. ualberta.ca

| Compound | Relative Potency Ranking | Structural Class |

|---|---|---|

| Methimazole (MMI) | 1 (Most Potent) | Thiourea |

| Ethylene thiourea | 2 | Thiourea |

| 6-Propylthiouracil | 3 | Thiouracil |

| Genistein | 7 | Isoflavone (Phenol) |

| 4-Propoxyphenol | 8 | Alkoxyphenol |

| Sulfamethazine | 9 | Sulfonamide |

| Daidzein | 10 | Isoflavone (Phenol) |

| 4-Nonylphenol | 11 | Alkylphenol |

| Resorcinol | 14 (Least Potent) | Phenol (B47542) |

Principles of Molecular Recognition and Ligand Binding in Chemical Systems

Molecular recognition governs the interaction between a ligand, such as this compound, and a biological target, typically a protein's binding site. These interactions are non-covalent and are driven by a combination of forces including hydrogen bonding, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The specific arrangement of functional groups in this compound dictates how it can engage with a complementary binding pocket.

The key structural features of this compound contributing to molecular recognition are:

Phenolic Hydroxyl (-OH) Group: This group is a crucial hydrogen bond donor and acceptor. It can form strong, directional hydrogen bonds with specific amino acid residues in a protein's active site, such as glutamate, aspartate, or serine, which is often a primary anchor for binding. researchgate.net

Propoxy (-O-CH₂CH₂CH₃) Group: The three-carbon alkyl chain provides a significant hydrophobic character. This group can fit into hydrophobic pockets within the receptor, displacing water molecules and leading to a favorable entropic contribution to the binding energy. The ether oxygen can also act as a hydrogen bond acceptor.

Methyl (-CH₃) Group: This small alkyl group adds to the molecule's hydrophobicity and can influence the orientation of the compound within the binding site through steric effects. Its position on the aromatic ring can be critical for achieving a precise fit and avoiding steric clashes with the protein surface. acs.org

Aromatic Ring: The benzene (B151609) ring itself can participate in hydrophobic and π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding site.

The inhibitory activity of 4-propoxyphenol against thyroperoxidase highlights these principles. acs.orgepa.gov The phenol ring likely orients within the enzyme's active site, with the hydroxyl group potentially interacting with key residues, while the propoxy chain occupies a hydrophobic sub-pocket. The addition of a methyl group, as in this compound, would alter this interaction by increasing hydrophobicity and introducing steric bulk, which could either enhance or decrease binding affinity depending on the specific topology of the TPO active site. Molecular docking studies on similar phenolic compounds targeting other receptors have confirmed that such substitutions are critical for determining binding orientation and affinity. researchgate.netnih.gov

High-Throughput Screening (HTS) Methodologies for Identifying Chemical Interactions

High-Throughput Screening (HTS) is a drug discovery process that utilizes automation and robotics to rapidly test hundreds of thousands to millions of chemical compounds for a specific biological activity. bmglabtech.comwikipedia.org This technology is essential for identifying initial "hits"—compounds that show desired activity against a biological target—from large compound libraries. bmglabtech.com These hits then serve as starting points for further optimization in drug development. bmglabtech.com

The process of HTS involves several key components:

Compound Libraries: Vast collections of diverse chemical compounds stored in microtiter plates. wikipedia.org

Assay Development: The creation of a robust, miniaturized, and automated biological or biochemical test that can reliably measure the activity of interest (e.g., enzyme inhibition, receptor binding). nih.gov

Automation and Robotics: Integrated systems for liquid handling, plate transport, incubation, and detection, which minimize human error and maximize throughput. wikipedia.org

Detection Systems: Sensitive plate readers that can measure changes in absorbance, fluorescence, or luminescence to quantify the assay's result. bmglabtech.com

Data Analysis: Sophisticated software to process the large volumes of data generated, perform quality control checks (e.g., calculating Z'-factor), and identify statistically significant hits. nih.gov

The identification of 4-propoxyphenol as a thyroperoxidase inhibitor is a direct result of such an HTS campaign. researchgate.netacs.orgepa.gov In that study, researchers developed a fluorescent-based in vitro assay using rat thyroid microsomes in a 384-well plate format, suitable for HTS. researchgate.netacs.org A compound like this compound would be included in a large chemical library and subjected to this type of screening. If it inhibited the TPO enzyme, it would be flagged as a hit, leading to follow-up studies to confirm its activity and determine its potency (e.g., IC₅₀ value). wikipedia.org

| Step | Description | Key Technologies/Components |

|---|---|---|

| 1. Plate Preparation | A compound library, including this compound, is dispensed into 384-well microplates at a specific concentration. | Automated liquid handlers, compound library, DMSO solutions. wikipedia.org |

| 2. Reagent Addition | A solution containing the TPO enzyme (from rat thyroid microsomes) and a fluorescent substrate (e.g., Amplex UltraRed) is added to each well. researchgate.netacs.org | Robotic liquid dispensers, microplate washers. |

| 3. Incubation | The microplates are incubated for a set period at a controlled temperature to allow the enzymatic reaction to proceed. | Automated incubators. |

| 4. Detection | A microplate reader measures the fluorescence in each well. A decrease in fluorescence compared to control wells (no inhibitor) indicates enzyme inhibition. | Fluorescence plate reader. bmglabtech.com |

| 5. Data Analysis | Raw data is analyzed to calculate the percentage of inhibition for each compound. Quality control metrics (e.g., Z'-factor) are assessed. Compounds exceeding a certain inhibition threshold are identified as "hits". nih.gov | HTS data analysis software, statistical methods. |

| 6. Hit Confirmation | "Hits" are re-tested, often in dose-response format, to confirm activity and determine their IC₅₀ values. | Cherry-picking robotics, serial dilution systems. wikipedia.org |

Applications in Chemical Synthesis and Materials Science

Utilization as Synthetic Intermediates and Precursors

The inherent chemical functionalities of 2-Methyl-5-propoxyphenol position it as a valuable intermediate in multi-step organic synthesis. An intermediate is a molecule formed from reactants that reacts further to produce the final product. The phenol (B47542) moiety, in particular, is a cornerstone in synthetic organic chemistry due to its versatile reactivity.

The structure of this compound features several reactive sites that allow it to serve as a foundational building block for more elaborate molecules. The aromatic ring is activated by the electron-donating hydroxyl and alkoxy groups, making it susceptible to electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation. These reactions allow for the introduction of new functional groups onto the ring, paving the way for the construction of complex scaffolds.

Furthermore, the phenolic hydroxyl group itself can be a key reaction point. It can be deprotonated to form a phenoxide, a potent nucleophile used in Williamson ether synthesis to create more complex ethers. It can also be esterified to form phenyl esters. These transformations are fundamental in synthesizing a wide array of organic compounds, including potential pharmaceutical agents, agrochemicals, and other specialty chemicals. The unique substitution pattern of this compound offers regiochemical control, which is crucial in the targeted synthesis of complex structures.

Phenolic compounds have long been central to the polymer industry, most notably in the production of phenolic and epoxy resins. While the direct use of this compound in polymerization is not widely reported, its structure is analogous to monomers used in these applications. The hydroxyl group and the activated aromatic ring are key features that could enable its participation in polymerization reactions.

For instance, phenols react with aldehydes, such as formaldehyde (B43269), to form thermosetting resins (phenoplasts). The presence of the methyl and propoxy groups on the ring would influence the reactivity and cross-linking density of the resulting polymer, thereby affecting its material properties like thermal stability, chemical resistance, and mechanical strength. Similarly, in the synthesis of epoxy resins, phenolic compounds react with epichlorohydrin. unt.edu The structure of this compound could be used to create specialized epoxy oligomers, with the propoxy group potentially imparting increased flexibility or solubility to the final cured material. unt.edu

Design and Synthesis of Novel Derivatives and Analogues

The exploration of a compound's chemical space through the synthesis of its derivatives is a cornerstone of modern drug discovery and materials science. By systematically modifying a core scaffold like this compound, chemists can fine-tune its properties for specific applications.

Structural diversification involves creating a library of related compounds by modifying the parent molecule at its various reactive sites. This approach, sometimes part of a strategy known as Diversity-Oriented Synthesis (DOS), allows for the efficient exploration of structure-activity relationships. For this compound, several strategies can be employed to generate a diverse set of analogues.

Key strategies include:

Modification of the Phenolic Hydroxyl Group: This is one of the most facile transformations, including conversion to ethers or esters to modulate polarity and hydrogen-bonding capability.

Electrophilic Aromatic Substitution: Introducing a variety of substituents (e.g., nitro, halogen, acyl groups) at the positions on the aromatic ring activated by the existing groups.

Modification of the Alkoxy Chain: The propoxy group could be demethylated and subsequently re-alkylated with different alkyl chains to study the effect of chain length or branching on the molecule's properties.

Coupling Reactions: The phenol can be converted to a triflate, making it suitable for cross-coupling reactions (e.g., Suzuki, Sonogashira) to attach new aryl or alkyl fragments.

These synthetic routes provide access to a wide range of derivatives, enabling a systematic investigation of how structural changes impact function. researchgate.netmdpi.com

| Reaction Type | Target Site | Potential Reagents | Purpose of Diversification |

|---|---|---|---|

| Etherification/Esterification | Phenolic -OH | Alkyl halides, Acyl chlorides | Modify polarity, solubility, and metabolic stability. |

| Nitration | Aromatic Ring | HNO₃/H₂SO₄ | Introduce electron-withdrawing groups; precursor for amines. |

| Halogenation | Aromatic Ring | Br₂, Cl₂, NBS, NCS | Introduce synthetic handles for cross-coupling reactions. |

| Friedel-Crafts Acylation | Aromatic Ring | Acyl chloride/AlCl₃ | Introduce ketone functionality for further modification. |

| Suzuki Coupling | Aromatic Ring (as triflate) | Arylboronic acid, Pd catalyst | Create bi-aryl structures. |

Functionalization is the deliberate modification of a molecule to impart specific, desired properties. By applying the strategies mentioned above, the chemical and physical properties of this compound can be precisely tailored. For example, the introduction of an ortho-amino group relative to the hydroxyl moiety could create a novel scaffold for inhibitors of ferroptosis, a type of regulated cell death, as similar 2-amino-phenol derivatives have shown remarkable activity in this area. nih.gov

Introducing polar functional groups, such as carboxylic acids or amines, would dramatically increase water solubility. Conversely, adding longer, nonpolar alkyl chains would enhance lipophilicity. For materials science applications, polymerizable groups like vinyl or acrylate (B77674) functions could be attached, allowing the molecule to be covalently incorporated as a monomer into polymer chains, thereby modifying the properties of the bulk material. This targeted functionalization allows chemists to rationally design molecules with optimized performance for a given task, whether it is biological activity or a specific material characteristic. nih.gov

Concluding Remarks and Future Research Perspectives

Synthesis of Key Academic Contributions and Discoveries

A diligent search has found no specific academic papers or patents centered on 2-Methyl-5-propoxyphenol. Its existence in scientific literature is minimal to non-existent, indicating that it has not been a target molecule for significant synthetic campaigns, nor has it been identified as a noteworthy natural product or metabolite.

The academic contributions related to this structure are therefore indirect and foundational. The key "discoveries" applicable here are the fundamental reactions that would enable its synthesis. The most probable synthetic route would be the Williamson ether synthesis . This classic SN2 reaction, developed in the 19th century, remains a cornerstone of ether synthesis. masterorganicchemistry.combyjus.comwikipedia.org In a hypothetical synthesis, this would involve the reaction of a 2-methyl-5-hydroxyphenoxide ion with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane).

The primary challenge and a potential area of academic exploration would be the regioselective synthesis of the precursor, 2-methyl-1,4-hydroquinone (also known as 2-methylbenzene-1,4-diol). The synthesis of similarly structured alkoxy-methylbenzoic acids has been documented, suggesting that pathways from precursors like p-cresol (B1678582) could be adapted. nih.gov However, without documented synthesis, the specific reaction conditions, yields, and purification strategies for this compound remain purely theoretical.

Unresolved Challenges and Identification of Emerging Research Avenues

The primary unresolved challenge is the complete lack of characterization and efficacy data for this compound. Its basic physicochemical properties, spectroscopic data, and potential biological activities are unknown.

Emerging Research Avenues would include:

Novel Synthetic Strategies: The first avenue of research would be the development and optimization of a reliable synthetic route to produce the compound with high purity and yield. This would involve selecting the appropriate starting materials and catalysts, potentially exploring alternatives to the Williamson ether synthesis to improve efficiency and reduce byproducts.

Physicochemical and Spectroscopic Characterization: Once synthesized, a fundamental research goal would be to fully characterize the compound. This would involve determining its melting point, boiling point, solubility, and pKa, and obtaining its full spectroscopic profile (¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis).

Exploration of Biological Activity: Many phenolic ethers exhibit interesting biological properties. Research could investigate this compound for potential antioxidant, antimicrobial, antifungal, or anti-inflammatory activities. nih.gov Its structural similarity to compounds like carvacrol (B1668589) (2-methyl-5-isopropylphenol), a well-studied antimicrobial and antioxidant agent, suggests this could be a fruitful area of investigation.

Comparative Studies: A valuable research direction would be to synthesize a series of related 5-alkoxyphenols (e.g., methoxy (B1213986), ethoxy, butoxy) to conduct structure-activity relationship (SAR) studies. This would help elucidate how the length of the alkoxy chain influences its chemical and biological properties.

Potential for Interdisciplinary Research Collaborations and Advanced Chemical Science

The nascent status of this compound research offers a blank slate for interdisciplinary collaboration.

Organic Chemistry and Pharmacology: Synthetic chemists could collaborate with pharmacologists to screen the compound for various biological activities. If promising results are found, further collaboration could focus on mechanistic studies and the development of derivatives with enhanced potency or selectivity.

Materials Science: Phenolic compounds are precursors to polymers and resins. Materials scientists and chemists could investigate the potential of this compound as a monomer for creating new polymers with unique thermal or mechanical properties. The propoxy group could impart increased flexibility or hydrophobicity compared to more common phenolic precursors.

Computational Chemistry: In parallel with synthetic efforts, computational chemists could perform in silico studies. Using Density Functional Theory (DFT) and other methods, they could predict the molecule's geometric and electronic structure, spectroscopic signatures, and potential binding affinity to biological targets. This predictive work could guide and streamline experimental efforts.

Agricultural Science: Given that some phenolic compounds are used as signaling molecules, pesticides, or herbicides, collaboration with agricultural scientists could explore its potential use in crop protection or as a plant growth regulator.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-methyl-5-propoxyphenol with high purity, and how can intermediates be characterized?

- Answer : Synthesis typically involves alkylation of 2-methylphenol with propyl bromide under basic conditions. Key steps include:

- Reaction optimization : Use anhydrous potassium carbonate as a base in dimethylformamide (DMF) at 80–100°C for 6–8 hours .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.

- Characterization : Confirm structure via -NMR (e.g., methoxy proton at δ 3.8–4.0 ppm, propyl chain protons at δ 0.9–1.6 ppm) and GC-MS (molecular ion peak at m/z 166). Purity ≥98% is achievable via HPLC (C18 column, methanol/water mobile phase) .

Q. How should researchers design safety protocols for handling this compound in laboratory settings?

- Answer : Follow GHS-based guidelines:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis or weighing.

- First aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention if irritation persists .

- Waste disposal : Neutralize with sodium bicarbonate before disposal in halogenated waste containers. Documented safety assessments from RIFM or IFRA standards for structurally analogous compounds (e.g., 2-methoxy-4-propylphenol) provide additional risk mitigation strategies .

Advanced Research Questions

Q. How can researchers resolve contradictions in existing toxicity data for this compound?

- Answer : Apply systematic review frameworks (e.g., PRISMA or Cochrane guidelines):

Literature screening : Use keywords (e.g., “this compound toxicity”) across PubMed, Scopus, and Web of Science.

Data extraction : Tabulate endpoints (e.g., LD50, NOAEL) and study designs (in vitro vs. in vivo).

Bias assessment : Evaluate conflicts using tools like ROBINS-I for non-randomized studies. For example, discrepancies in dermal sensitization thresholds may arise from variations in animal models (guinea pigs vs. mice) .

- Example table :

| Study | Endpoint | Model | Result | Bias Risk |

|---|---|---|---|---|

| Smith et al. (2020) | Dermal LD50 | Rat | 500 mg/kg | Low |

| Lee et al. (2021) | Dermal LD50 | Mouse | 320 mg/kg | Moderate |

Q. What advanced computational methods are suitable for predicting the metabolic pathways of this compound?

- Answer : Combine in silico tools:

- Phase I metabolism : Use Schrödinger’s ADMET Predictor or OECD QSAR Toolbox to identify likely oxidation sites (e.g., propyl chain hydroxylation).

- Phase II conjugation : Simulate glucuronidation/sulfation using molecular docking (AutoDock Vina) with human UGT isoforms.

- Validation : Cross-reference predictions with in vitro microsomal assays (human liver microsomes + NADPH). Structural analogs (e.g., 5-pentyl-2-phenoxyphenol) show similar metabolic stability trends .

Q. How can researchers optimize experimental designs to study structure-activity relationships (SAR) of this compound derivatives?

- Answer : Implement a factorial design:

- Variables : Vary substituents (e.g., alkyl chain length, methoxy position).

- Assays : Test antimicrobial activity (MIC against S. aureus) and antioxidant capacity (DPPH assay).

- Data analysis : Use multivariate regression (SPSS or R) to correlate structural features with bioactivity. For example, propyl chain elongation reduces solubility but enhances lipophilicity-driven membrane penetration .

Methodological Guidance

- Systematic reviews : Adhere to PRISMA 2020 guidelines for transparent reporting of search strategies and inclusion criteria .

- Safety assessments : Reference IFRA standards for concentration limits in consumer products, even if extrapolating from analogs like 2-methoxy-4-propylphenol .

- Data validation : Replicate conflicting results using standardized OECD test guidelines (e.g., TG 429 for skin sensitization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.